D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
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Overview
Description
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: is a synthetic peptide composed of four D-phenylalanine residues. Phenylalanine is an essential aromatic amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for several neurotransmitters and hormones . The D-isomer of phenylalanine is not commonly found in nature but can be synthesized for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-phenylalanine residues to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming D-phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-phenylalanine is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Large-scale production of this compound can be achieved using automated peptide synthesizers that follow the SPPS protocol. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated phenylalanine derivatives.
Scientific Research Applications
Chemistry: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding the behavior of synthetic peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate in enzymatic assays to investigate the activity of proteases.
Medicine: Its stability and resistance to enzymatic degradation make it a valuable candidate for developing long-lasting drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for more complex synthetic peptides. It is also employed in the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-isomer configuration provides resistance to enzymatic degradation, allowing the compound to remain active for longer periods. It can inhibit enzymes like carboxypeptidase A, which degrades endorphins, thereby potentially reducing pain . The compound’s interaction with opioid receptors may also contribute to its analgesic effects .
Comparison with Similar Compounds
L-Phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine: The L-isomer counterpart, which is more commonly found in nature and used in biological systems.
DL-Phenylalanyl-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.
D-Phenylalanine: A single D-isomer of phenylalanine used in various research applications.
Uniqueness: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its all-D-isomer configuration, which provides enhanced stability and resistance to enzymatic degradation compared to its L-isomer and racemic counterparts. This makes it particularly valuable in applications requiring prolonged activity and stability .
Properties
CAS No. |
184713-37-9 |
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Molecular Formula |
C36H38N4O5 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m1/s1 |
InChI Key |
NJNPEPZWJBIJCK-SEVDZJIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
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